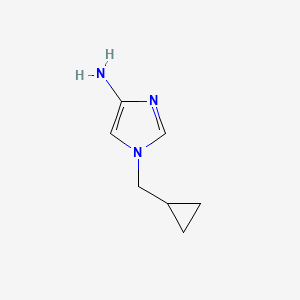
1-(Cyclopropylmethyl)-1H-imidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-1H-imidazol-4-amine is an organic compound that features a cyclopropylmethyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of cyclopropylmethyl-imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
1-(Cyclopropylmethyl)-1H-imidazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural properties.
作用機序
The mechanism of action of 1-(Cyclopropylmethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Cyclopropylmethyl derivatives: Compounds like 1-(Cyclopropylmethyl)piperazine share structural similarities and may exhibit similar chemical reactivity.
Imidazole derivatives: Compounds such as 1H-imidazole-4-amine have similar core structures but differ in their substituents.
Uniqueness: 1-(Cyclopropylmethyl)-1H-imidazol-4-amine is unique due to the presence of both the cyclopropylmethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses.
生物活性
1-(Cyclopropylmethyl)-1H-imidazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its imidazole ring and cyclopropylmethyl group, which contribute to its unique biological activity. The molecular formula is C8H10N4, and its structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which are critical in cell signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study demonstrated a significant reduction in cell viability in various cancer cell lines when treated with the compound.
- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of oxidative stress, showing promise in reducing neuronal damage.
- Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways, potentially reducing cytokine release in activated immune cells.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM.
- Neuroprotection : In a model of ischemic stroke, the compound was administered post-injury and resulted in a significant reduction in infarct size compared to control groups. This suggests potential therapeutic applications for neurodegenerative diseases.
- Inflammatory Response : A recent investigation assessed the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a modulation of inflammatory responses.
Table 1: Summary of Biological Activities
特性
IUPAC Name |
1-(cyclopropylmethyl)imidazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTRGTVJXATEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













